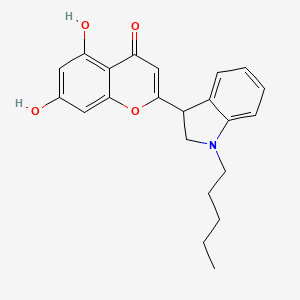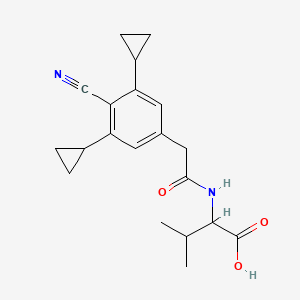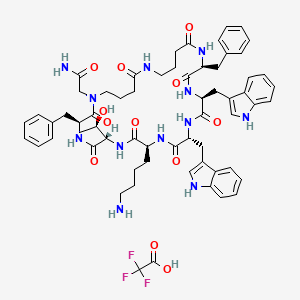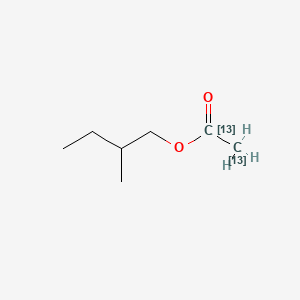
2-Methylbutyl acetate-13C2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylbutyl acetate-13C2, also known as methyl-2-butyl-acetate fcc-13C2, is a stable isotope-labeled compound. It is a derivative of 3-Mercaptopentan-2-one, where two carbon atoms are replaced with the isotope carbon-13. This labeling makes it useful in various scientific research applications, particularly in the field of drug development as a tracer for quantitation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylbutyl acetate-13C2 typically involves the incorporation of carbon-13 into the molecular structure. This can be achieved through various synthetic routes, including the use of labeled precursors in organic synthesis. The reaction conditions often involve standard organic synthesis techniques such as esterification, where an alcohol reacts with an acid or acid derivative in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using labeled carbon sources. The process is carefully controlled to ensure the incorporation of carbon-13 into the desired positions within the molecule. This often requires specialized equipment and conditions to maintain the purity and stability of the isotope-labeled compound .
Chemical Reactions Analysis
Types of Reactions
2-Methylbutyl acetate-13C2 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidation products.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
2-Methylbutyl acetate-13C2 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of labeled compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and chemicals, where precise tracking of molecular transformations is required
Mechanism of Action
The mechanism of action of 2-Methylbutyl acetate-13C2 involves its use as a tracer molecule. The carbon-13 labeling allows researchers to track the compound through various chemical and biological processes. This helps in understanding the pathways and interactions at the molecular level. The labeled carbon atoms act as markers, providing insights into the behavior and fate of the compound in different environments .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-Methylbutyl acetate-13C2 include:
- 2-Methylbutyl acetate-d3
- 3-Mercaptopentan-2-one
- Other carbon-13 labeled esters and ketones .
Uniqueness
The uniqueness of this compound lies in its specific carbon-13 labeling, which provides distinct advantages in tracing and quantitation studies. Compared to other similar compounds, it offers precise tracking capabilities, making it highly valuable in research applications where accurate measurement of molecular transformations is crucial .
Properties
Molecular Formula |
C7H14O2 |
|---|---|
Molecular Weight |
132.17 g/mol |
IUPAC Name |
2-methylbutyl acetate |
InChI |
InChI=1S/C7H14O2/c1-4-6(2)5-9-7(3)8/h6H,4-5H2,1-3H3/i3+1,7+1 |
InChI Key |
XHIUFYZDQBSEMF-ZEXVBMBZSA-N |
Isomeric SMILES |
CCC(C)CO[13C](=O)[13CH3] |
Canonical SMILES |
CCC(C)COC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


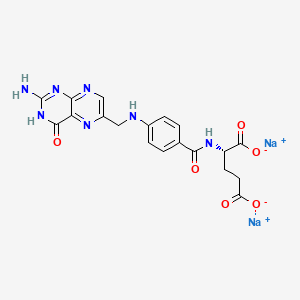
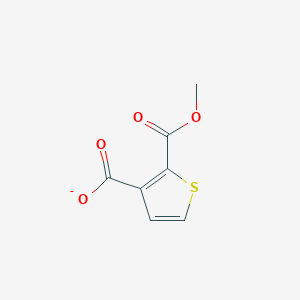
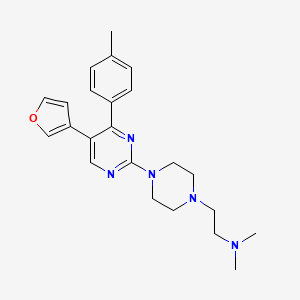
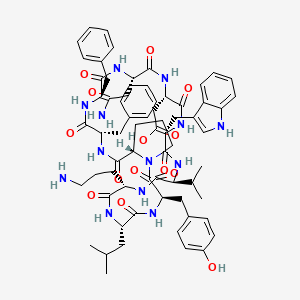
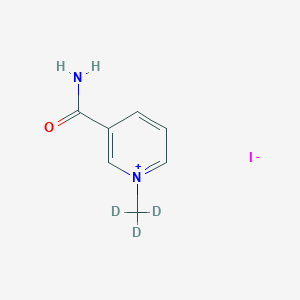
![5-[(E)-4-isothiocyanatobut-1-enyl]sulfinyl-1-phenyltetrazole](/img/structure/B15135996.png)
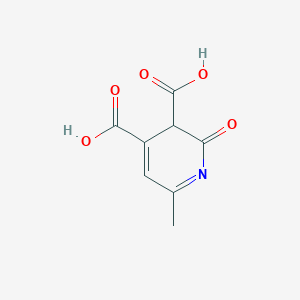
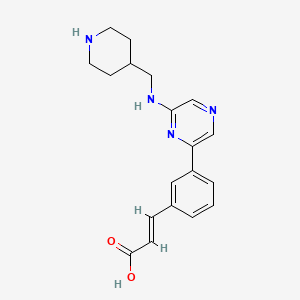
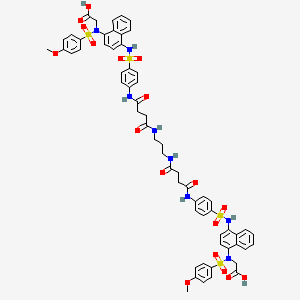
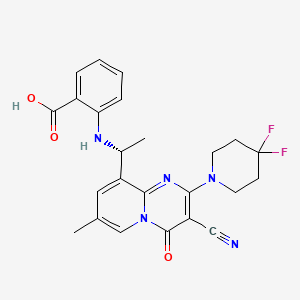
![Methyl 4-[(1,4-dihydroxy-2-naphthyl)methylamino]benzoate](/img/structure/B15136009.png)
